molecular formula C17H17BrN2O3S B4886655 N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide

Katalognummer B4886655
Molekulargewicht: 409.3 g/mol
InChI-Schlüssel: ZBBKPLDVKTZUOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at Bayer AG in 2002 and has since been the subject of numerous scientific studies.

Wirkmechanismus

The mechanism of action of BAY 41-2272 involves the activation of the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates downstream signaling pathways that result in vasodilation, inhibition of platelet aggregation, and other physiological effects.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and induction of apoptosis in cancer cells. It has also been shown to reduce pulmonary vascular resistance and improve pulmonary arterial hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BAY 41-2272 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain and may be expensive.

Zukünftige Richtungen

There are several potential future directions for research on BAY 41-2272. One area of interest is the development of new drugs that target the sGC pathway for the treatment of cardiovascular disease, cancer, and other conditions. Another area of interest is the exploration of the potential therapeutic applications of BAY 41-2272 in other fields, such as neurodegenerative diseases and metabolic disorders.
In conclusion, BAY 41-2272 is a small molecule drug that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the activation of the sGC pathway, which leads to a variety of physiological effects. While there are some limitations to its use in lab experiments, it remains an important area of research for the development of new drugs and the treatment of a variety of conditions.

Synthesemethoden

The synthesis of BAY 41-2272 involves a multi-step process that begins with the reaction of 4-bromobenzylamine with cyclopropylamine to form N~2~-(4-bromophenyl)-N~1~-cyclopropylglycinamide. This intermediate is then reacted with phenylsulfonyl chloride to produce the final product, N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide.

Wissenschaftliche Forschungsanwendungen

BAY 41-2272 has been extensively studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and pulmonary hypertension. In cardiovascular disease, BAY 41-2272 has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In cancer, BAY 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In pulmonary hypertension, BAY 41-2272 has been shown to improve pulmonary arterial hypertension and reduce pulmonary vascular resistance.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-13-6-10-15(11-7-13)20(12-17(21)19-14-8-9-14)24(22,23)16-4-2-1-3-5-16/h1-7,10-11,14H,8-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBKPLDVKTZUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.